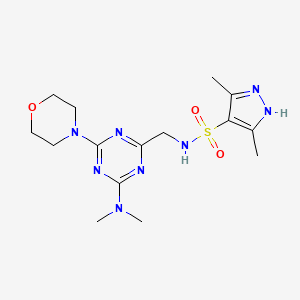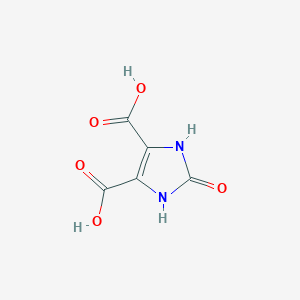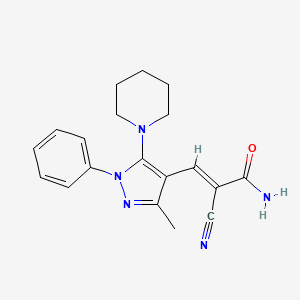
(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known as EFQM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
Pharmaceutical Applications and Chemical Synthesis
The compound has been explored for its antibacterial properties, particularly against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as indicated by the synthesis and structural analysis of related quinolone derivatives (H. Fukui et al., 1997). This highlights its potential as a scaffold for developing new antibacterial agents.
Research on derivatives of this compound has demonstrated promising antiproliferative activity against various cancer cell lines, suggesting its utility in the design of anticancer drugs. For instance, studies on quinazolin derivatives have shown significant antioxidant properties, indicating potential therapeutic applications in managing oxidative stress-related diseases (Khalida F. Al-azawi, 2016).
The synthesis and evaluation of novel derivatives have been conducted for their potential as sodium channel blockers and anticonvulsant agents, with some compounds demonstrating higher potency and safety profiles than existing medications. This underscores the relevance of the core structure in designing new treatments for neurological disorders (S. Malik, S. Khan, 2014).
The compound has also been employed as a precursor in the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease research, illustrating its importance in diagnostic applications and the study of neurodegenerative diseases (Min Wang et al., 2017).
Chemical Properties and Reactivity
- Studies on related heterocyclic compounds have contributed to understanding the chemical properties and reactivity of such molecules, aiding in the development of more efficient synthesis methods for pharmaceuticals and other chemical entities. For example, research into the reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of a ruthenium catalyst has provided valuable insights into the reductive transformations of complex organic compounds (Yoshihisa Watanabe et al., 1984).
Propriétés
IUPAC Name |
[4-[(2-ethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-2-29-21-8-4-3-7-16(21)14-26-22-18-13-17(24)9-10-20(18)25-15-19(22)23(28)27-11-5-6-12-27/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQANNTCDHGNEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2603376.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)
![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2603384.png)

![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2603388.png)
![(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide](/img/structure/B2603389.png)


![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2603393.png)
